Cas no 46969-53-3 (9-Fluorenyl methacrylate)

9-Fluorenyl methacrylate Chemical and Physical Properties
Names and Identifiers
-
- 9H-fluoren-9-yl 2-methylprop-2-enoate
- 9-FMA
- FMA
- 46969-53-3
- 9-Fluorenyl methacrylate, 97%
- 9-Fluorenyl methacrylate
- 663-530-7
- SCHEMBL2775729
- IFAFXDPXPSZLKZ-UHFFFAOYSA-N
- DTXSID80623655
-
- MDL: MFCD18781862
- Inchi: InChI=1S/C17H14O2/c1-11(2)17(18)19-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,1H2,2H3
- InChI Key: IFAFXDPXPSZLKZ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 250.099379685Da
- Monoisotopic Mass: 250.099379685Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Melting Point: 60-65 °C
9-Fluorenyl methacrylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 733342-5G |
9-Fluorenyl methacrylate |
46969-53-3 | 97% | 5G |
¥1457.88 | 2022-02-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 733342-1G |
9-Fluorenyl methacrylate |
46969-53-3 | 97% | 1G |
¥425.21 | 2022-02-24 |
9-Fluorenyl methacrylate Related Literature
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Shiwanka V. Wanasinghe,Nethmi De Alwis Watuthanthrige,Dominik Konkolewicz Polym. Chem. 2022 13 3705
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Vladimir G. Syromyatnikov,Lyudmila P. Paskal',Irina A. Savchenko Russ. Chem. Rev. 1999 68 781
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Sara V. Orski,Kristen H. Fries,S. Kyle Sontag,Jason Locklin J. Mater. Chem. 2011 21 14135
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4. Preparation and properties of some bis(trifluoromethyl)-phosphorus and -arsenic derivatives containing P–P, P–As, and As–As bondsR. G. Cavell,R. C. Dobbie J. Chem. Soc. A 1968 1406
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5. Controlling polymer architecture to design dynamic network materials with multiple dynamic linkersJafer R. Vakil,Nethmi De Alwis Watuthanthrige,Zachary A. Digby,Borui Zhang,Hannah A. Lacy,Jessica L. Sparks,Dominik Konkolewicz Mol. Syst. Des. Eng. 2020 5 1267
Additional information on 9-Fluorenyl methacrylate
Introduction to 9-Fluorenyl methacrylate (CAS No. 46969-53-3): Applications and Recent Research Developments
9-Fluorenyl methacrylate, with the chemical identifier CAS No. 46969-53-3, is a specialized organic compound that has garnered significant attention in the field of advanced materials and pharmaceutical chemistry. This compound, characterized by its fluorene moiety and methacrylate functional group, exhibits unique chemical properties that make it highly valuable for a variety of applications, particularly in polymer chemistry, drug delivery systems, and biomedical imaging. The fluorene group, known for its rigid planar structure and excellent photophysical properties, contributes to the compound's stability and functionality, while the methacrylate group facilitates polymerization processes, making it a versatile building block for synthetic chemistry.
The structure of 9-Fluorenyl methacrylate consists of a fluorene core substituted with a methacrylate ester at the 9-position. This arrangement imparts both thermal stability and reactivity, allowing for controlled modifications and functionalizations. The compound's ability to undergo radical polymerization makes it particularly useful in the synthesis of high-performance polymers, including those used in optoelectronic devices and coatings. Additionally, its fluorescence characteristics have opened avenues for applications in bioimaging and fluorescent probes.
In recent years, 9-Fluorenyl methacrylate has been extensively studied for its potential in pharmaceutical applications. Its incorporation into drug delivery systems has shown promise in enhancing the bioavailability and targeted delivery of therapeutic agents. The fluorene moiety can be engineered to interact with biological targets, while the methacrylate group allows for covalent binding or controlled release mechanisms. For instance, researchers have explored its use in developing microparticles and nanoparticles that can encapsulate drugs and release them in a controlled manner within target tissues.
One of the most exciting developments involving 9-Fluorenyl methacrylate is its role in the creation of advanced biomaterials. The compound's compatibility with biodegradable polymers has led to the development of novel wound dressings and tissue engineering scaffolds. These materials can be tailored to promote cell growth and integration while maintaining structural integrity. The fluorescence properties of 9-Fluorenyl methacrylate also enable real-time monitoring of tissue regeneration processes, providing valuable insights into wound healing dynamics.
Furthermore, 9-Fluorenyl methacrylate has found applications in the field of optoelectronics due to its excellent light-emitting properties. The fluorene core serves as an efficient host for phosphorescent or fluorescent dyes, making it suitable for use in organic light-emitting diodes (OLEDs), solar cells, and light-emitting polymers (LEPs). Researchers have demonstrated that incorporating 9-Fluorenyl methacrylate into these systems can enhance device performance by improving charge transport and light outcoupling efficiency.
The latest research on 9-Fluorenyl methacrylate has also focused on its potential as a crosslinking agent in dental composites. Its ability to form stable polymers with high thermal resistance makes it an ideal candidate for improving the durability and mechanical properties of dental restorations. Studies have shown that composites containing 9-Fluorenyl methacrylate exhibit superior resistance to fracture and wear compared to traditional materials.
In conclusion, 9-Fluorenyl methacrylate (CAS No. 46969-53-3) is a multifunctional compound with broad applications across multiple industries. Its unique chemical properties have enabled advancements in pharmaceuticals, biomaterials, optoelectronics, and dental sciences. As research continues to uncover new possibilities for this compound, its role in developing innovative technologies is expected to grow even further.
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